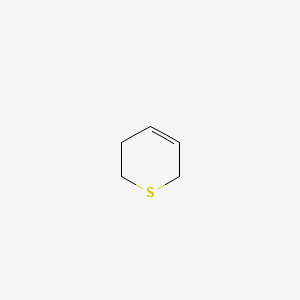

3,6-Dihydro-2H-thiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVYSECOIMWWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reactivity profile of 3,6-dihydro-2H-thiopyran in organic synthesis

The 3,6-dihydro-2H-thiopyran scaffold represents a unique intersection of sulfur heterocycle chemistry and "masked" diene utility. Often overlooked in favor of its saturated analog (tetrahydrothiopyran) or fully unsaturated thiopyran, this specific dihydro-isomer offers a distinct reactivity profile driven by the interplay between the sulfide lone pair, the C4=C5 double bond, and the allylic/homoallylic lattice.

For the drug developer and synthetic chemist, this molecule is not just a target but a tactical intermediate —a gateway to functionalized cyclopentenes (via ring contraction), a stable precursor for transient thioaldehydes (via retro-Diels-Alder), and a substrate for stereocontrolled oxidation.

Part 1: Structural Architecture & Synthesis

The 3,6-dihydro-2H-thiopyran ring (CAS: 4057-31-2) consists of a six-membered ring containing one sulfur atom and one double bond at the C4 position relative to sulfur.

-

Topology: The ring adopts a half-chair conformation to minimize torsional strain.

-

Electronic Feature: It possesses two distinct

-carbon environments:-

C2: Saturated, adjacent to sulfur, homoallylic.

-

C6: Saturated, adjacent to sulfur, allylic .

-

Note: This asymmetry is the key to its regioselective functionalization.

-

Primary Synthesis: The Hetero-Diels-Alder (HDA) Assembly

The most robust route to this scaffold is the Hetero-Diels-Alder reaction between 1,3-butadiene and thioformaldehyde (generated in situ). This reaction is highly efficient and atom-economical.

| Component | Role | Source / Generation |

| 1,3-Butadiene | Diene | Commercial gas or sulfolene precursor. |

| Thioformaldehyde (CH₂=S) | Dienophile | Generated in situ from Bunte salts (sodium S-hydroxymethyl thiosulfate) or reaction of CH₂O with H₂S/acid. |

| 3,6-dihydro-2H-thiopyran | Adduct | Formed via [4+2] cycloaddition.[3] |

Part 2: Reactivity Profile – The Three Pillars

The utility of 3,6-dihydro-2H-thiopyran rests on three reactivity pillars: Oxidation State Control , Regioselective C-H Activation , and Ring Contraction .

Oxidation State Control (Sulfide Sulfoxide Sulfone)

The sulfur atom is the primary reactive center. Oxidation is stepwise and controllable.

-

Sulfoxide (1-oxide): Chiral at sulfur. Formed using stoichiometric oxidants (NaIO₄ or 1 eq. H₂O₂).[4][5][6] Useful for Pummerer rearrangements.[7][8][9][10]

-

Sulfone (1,1-dioxide): Achiral, highly crystalline. Formed using excess oxidant (H₂O₂/AcOH or mCPBA). The sulfone is the precursor for Ramberg-Bäcklund ring contractions.

Regioselective C-H Activation (Lithiation)

Direct functionalization of the ring relies on the acidity of the

-

The C6 Advantage: The protons at C6 are both

-thio and allylic . The resulting carbanion is stabilized by resonance with the adjacent double bond and the sulfur d-orbitals (or -

The C2 Disadvantage: Protons at C2 are only

-thio. -

Outcome: Lithiation with strong bases (e.g., n-BuLi) occurs exclusively at C6 , allowing electrophilic trapping (alkylation, acylation) at this position.

Ring Contraction (Ramberg-Bäcklund)

The sulfone derivative undergoes the Ramberg-Bäcklund reaction to yield cyclopent-3-enes . This is a powerful strategy to convert a 6-membered heterocycle into a 5-membered carbocycle, extruding SO₂ in the process.

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the 3,6-dihydro-2H-thiopyran core.

Caption: Divergent synthetic pathways from the 3,6-dihydro-2H-thiopyran core, highlighting oxidation states and skeletal rearrangements.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,6-Dihydro-2H-thiopyran-1,1-dioxide (The "Sulfone Anchor")

This protocol describes the oxidation of the sulfide to the sulfone, a critical intermediate for ring contraction and solid-state handling.

Reagents:

-

3,6-Dihydro-2H-thiopyran (10.0 mmol)

-

Hydrogen Peroxide (30% aq., 25.0 mmol, 2.5 eq)

-

Glacial Acetic Acid (15 mL)

-

Dichloromethane (DCM) for extraction

Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dihydro-2H-thiopyran (1.0 g, 10 mmol) in glacial acetic acid (10 mL).

-

Oxidant Addition: Cool the solution to 0°C in an ice bath. Dropwise add 30% hydrogen peroxide (2.5 eq) over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat to 50°C for 3 hours to ensure complete conversion to the sulfone (avoiding sulfoxide contamination).

-

Workup: Pour the reaction mixture into ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ or solid Na₂CO₃ until pH ~8.

-

Extraction: Extract with DCM (3 x 30 mL). Combine organic layers.

-

Drying: Wash organics with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate in vacuo. The residue typically solidifies to yield the sulfone as a white crystalline solid. Recrystallize from Ethanol/Water if necessary.

Validation Criteria:

-

TLC: Disappearance of non-polar sulfide (High Rf) and appearance of polar sulfone (Low Rf).

-

IR: Strong symmetric and asymmetric SO₂ stretches at ~1120 cm⁻¹ and ~1300 cm⁻¹.

Protocol B: Ramberg-Bäcklund Ring Contraction (Theoretical Framework)

To convert the sulfone to cyclopent-3-ene:

-

Halogenation: Treat the sulfone with KOH/CCl₄ or NBS to generate the

-halo sulfone (selectively at C6 initially). -

Rearrangement: Treat the

-halo sulfone with KOtBu in THF.

Part 5: Detailed Mechanism of Pummerer Rearrangement

When the sulfoxide is treated with acetic anhydride, it undergoes the Pummerer rearrangement.[8][9][10] In this specific scaffold, the regioselectivity is driven by the allylic nature of C6.

Caption: Mechanism and regioselectivity of the Pummerer rearrangement on the 3,6-dihydro-2H-thiopyran ring.

References

-

Kirihara, M., et al. (2010).[6][17] "Tantalum Carbide-Catalyzed Oxidation of Sulfides to Sulfoxides and Sulfones." Synlett, 2010(10), 1557-1561. Link

-

Drabowicz, J., & Mikołajczyk, M. (1982).[4] "Synthesis of Sulphoxides." Organic Preparations and Procedures International, 14(1-2), 45-89. Link

-

Paquette, L. A. (1977). "The Ramberg-Bäcklund Rearrangement."[14][15] Organic Reactions, 25, 1-71. Link

- Block, E. (1978). "Reactions of Organosulfur Compounds." Academic Press, Chapter 4 (Diels-Alder Reactions of Thioaldehydes).

-

Palchykov, V., et al. (2018). "Multigram scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides." Synthetic Communications, 48(17), 2256-2261. Link

Sources

- 1. 3,6-Dihydro-2H-thiopyran | C5H8S | CID 567880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dihydro-2H-thiopyran | C5H8S | CID 567880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 11. Ramberg-Bäcklund Reaction [organic-chemistry.org]

- 12. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry-chemists.com [chemistry-chemists.com]

- 15. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Precision Nomenclature and Synthetic Utility of 5,6-Dihydro-2H-thiopyran Scaffolds

Introduction: The Isomerism Challenge

In the landscape of sulfur heterocycles, 5,6-dihydro-2H-thiopyran represents a nomenclature paradox often encountered in legacy literature and patent databases. While the name explicitly describes a hydrogenation pattern (saturation at positions 2, 5, and 6), it frequently leads to ambiguity regarding the position of the remaining double bond.

Structurally, if positions 2, 5, and 6 are saturated in a six-membered thia-ring, the double bond is forced into the C3–C4 position. Under strict IUPAC recommendations, the numbering priority dictates that the heteroatom (Sulfur) is position 1, and the double bond receives the lowest possible locant. Therefore, the chemically accurate Preferred IUPAC Name (PIN) for this scaffold is 3,4-dihydro-2H-thiopyran .

This guide serves to disambiguate the nomenclature, provide a definitive translation matrix, and detail a self-validating synthetic protocol for this versatile intermediate, often used as a sulfur analog to the common dihydropyran (DHP) protecting group.

The Nomenclature Matrix

The following matrix standardizes the naming conventions for the C₅H₈S scaffold containing one double bond at the

| Naming System | Designation | Technical Logic |

| Input Name | 5,6-Dihydro-2H-thiopyran | Legacy/Descriptive: Indicates saturation at C5 and C6 relative to the fully unsaturated 2H-thiopyran parent. |

| IUPAC PIN | 3,4-Dihydro-2H-thiopyran | Systematic: Sulfur = 1. Numbering proceeds counter-clockwise to give the alkene the lowest locant (3,4-ene). |

| Hantzsch-Widman | 5-Thia-cyclohex-2-ene | Heterocycle Rules: "Thia" prefix for S. "Cyclohex" for ring size. "Ene" for unsaturation. Note: H-W numbering can vary based on priority rules; IUPAC PIN is preferred. |

| Chemical Class | Cyclic Vinyl Sulfide | Reactivity: The C3=C4 bond is electron-rich due to orbital overlap with the adjacent sulfur lone pair (p-π conjugation). |

| Isomeric Risk | 3,6-Dihydro-2H-thiopyran | Distinction: The 3,6-dihydro isomer (non-conjugated) has the double bond at C4–C5. It is chemically distinct and less stable than the vinyl sulfide. |

Mechanistic Implications of Structure

Understanding the naming is critical because "5,6-dihydro" (the vinyl sulfide) and its isomers exhibit vastly different reactivity profiles:

-

Lithiation Selectivity: In 3,4-dihydro-2H-thiopyran , the proton at C2 is adjacent to both the sulfur atom and the double bond (allylic). However, the proton at C6 is purely adjacent to sulfur. Deprotonation typically occurs at C2 due to inductive stabilization by sulfur and allylic resonance, allowing for functionalization at the

-position. -

Pummerer Rearrangement: Oxidation to the sulfoxide followed by Pummerer rearrangement utilizes the C2 position. Misidentifying the isomer as 3,6-dihydro would lead to failed rearrangement attempts as the conjugation is absent.

Synthetic Protocol: Ring-Closing Metathesis (RCM)

While classical methods involve the hetero-Diels-Alder reaction of thioacrolein (often unstable), a more robust, "drug-development grade" approach utilizes Ring-Closing Metathesis (RCM) . This protocol allows for the precise construction of the 3,4-dihydro-2H-thiopyran core from stable acyclic precursors.

Objective

Synthesize 3,4-dihydro-2H-thiopyran via RCM of allyl(homoallyl)sulfide using Grubbs II catalyst.

Precursor Synthesis: Allyl(but-3-en-1-yl)sulfide

-

Reagents: But-3-ene-1-thiol, Allyl bromide, Cs₂CO₃, DMF.

-

Reaction: Nucleophilic substitution (

).

Step-by-Step RCM Protocol

Materials:

-

Substrate: Allyl(but-3-en-1-yl)sulfide (1.0 equiv)

-

Catalyst: Grubbs 2nd Generation Catalyst (1–2 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

-

Concentration: 0.05 M (High dilution is critical to prevent intermolecular polymerization).

Procedure:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an Argon atmosphere.

-

Solvent Degassing: Sparge anhydrous DCM with Argon for 20 minutes to remove dissolved oxygen (oxygen poisons the ruthenium carbene).

-

Substrate Dissolution: Dissolve the sulfide precursor in the degassed DCM to achieve a 0.05 M concentration.

-

Catalyst Addition: Add Grubbs II catalyst (1 mol%) in one portion as a solid or dissolved in a minimal amount of degassed DCM. The solution should turn a characteristic reddish-brown.

-

Reflux: Heat the reaction to reflux (40°C) for 2–4 hours. Monitor by TLC (Hexanes/EtOAc) or GC-MS.

-

Validation: Disappearance of the acyclic diene peak and appearance of the volatile cyclic product.

-

-

Quenching: Once conversion is complete (>95%), cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes.

-

Mechanism:[1] Ethyl vinyl ether reacts with the active Ru-carbene to form a Fischer carbene, effectively deactivating the catalyst and preventing isomerization or polymerization during workup.

-

-

Purification: Concentrate the solvent under reduced pressure (carefully, as the product is volatile; bp ~140°C). Purify via flash column chromatography on silica gel (Pentane/Ether gradient).

Yield Expectation: 85–92% isolated yield.

Visualizing the Logic

The following diagram illustrates the nomenclature decision tree and the synthetic pathway described above.

Figure 1: Logic flow for nomenclature derivation (Top) and Ring-Closing Metathesis synthetic pathway (Bottom).

References

-

International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

-

Schmidt, B. "Ruthenium-Catalyzed Cyclization of Dienes: A New Route to Dihydropyrans and Dihydrothiopyrans." European Journal of Organic Chemistry, vol. 2003, no.[2] 5, 2003, pp. 816–819. [Link]

-

Fu, G. C., & Grubbs, R. H. "The Application of Catalytic Ring-Closing Olefin Metathesis to the Synthesis of Unsaturated Oxygen Heterocycles." Journal of the American Chemical Society, vol. 114, no. 13, 1992, pp. 5426–5427. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 567880, 3,6-Dihydro-2H-thiopyran." PubChem, National Library of Medicine. [Link](Note: Used for structural comparison of isomers).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Functionalized 3,6-Dihydro-2H-thiopyrans via Cu-Catalyzed [5+1] Annulation

Executive Summary

This application note details a robust protocol for the synthesis of functionalized 3,6-dihydro-2H-thiopyrans utilizing a copper-catalyzed [5+1] annulation strategy. By reacting

Introduction & Scientific Rationale

Thiopyrans and their derivatives are privileged structures in medicinal chemistry, appearing in various therapeutic agents with antiviral, antitumor, and anti-inflammatory properties.[1] Traditional synthesis often relies on hetero-Diels-Alder reactions ([4+2] cycloadditions), which can suffer from reversibility and limited substrate scope regarding the diene component.

The [5+1] annulation described herein represents a paradigm shift. It leverages the high reactivity of metal carbenoids derived from

Mechanistic Insight: The Ylide Rearrangement Pathway

The reaction proceeds through a tandem catalytic cycle involving three distinct phases:

-

Carbenoid Generation: The Cu(II) catalyst promotes the dedinitrogenation of the

-diazo- -

Ylide Formation: The sulfur atom of the vinylthiirane acts as a nucleophile, attacking the metal carbene to form a sulfonium ylide intermediate.

-

[2,3]-Sigmatropic Rearrangement: This is the critical ring-expansion step. The vinyl group facilitates a rearrangement that opens the strained thiirane ring and incorporates the carbenoid carbon, resulting in the thermodynamically stable six-membered thiopyran ring.

Why Cu(hfacac)₂?

Optimization studies indicate that Copper(II) hexafluoroacetylacetonate [Cu(hfacac)

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical transition states involved in the ring expansion.

Figure 1: Mechanistic pathway of the Cu-catalyzed [5+1] annulation.[2] The reaction is driven by the formation of a reactive sulfonium ylide followed by ring expansion.

Experimental Protocol

Materials & Equipment

-

Reagents:

-Diazo- -

Equipment: Microwave reactor (e.g., CEM Discover or Biotage Initiator) or standard reflux setup, Schlenk line for inert atmosphere.

Standard Operating Procedure (SOP)

Step 1: Catalyst Activation & Setup

-

Flame-dry a 10 mL microwave process vial equipped with a magnetic stir bar under vacuum.

-

Backfill with Argon or Nitrogen (3 cycles).

-

Add Cu(hfacac)

(0.01 mmol, 5 mol%) to the vial.

Step 2: Reactant Addition

-

Dissolve the

-diazo- -

Transfer the solution to the reaction vial via syringe under inert atmosphere.

-

Note: A slight excess of vinylthiirane is recommended to account for potential oligomerization of the sulfur species.

-

Step 3: Reaction (Microwave Irradiation)

-

Seal the vial.

-

Irradiate at 80 °C for 20 minutes .

-

Alternative: If using thermal heating, reflux in DCE (83 °C) for 2–4 hours. Monitor by TLC until diazo consumption is complete (disappearance of the characteristic yellow/orange color).

-

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a short pad of Celite to remove the copper catalyst. Rinse with CH

Cl -

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (Gradient: Hexanes/Ethyl Acetate 10:1 to 4:1).

Optimization & Data Analysis

The choice of solvent and catalyst is critical for maximizing yield and suppressing the formation of ketazine byproducts (dimerization of the carbene).

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time | Yield (%)* |

| 1 | Cu(OTf) | Toluene | 80 | 4 h | 35 |

| 2 | Rh | DCE | 80 | 2 h | 42 |

| 3 | Cu(acac) | DCE | 80 | 2 h | 68 |

| 4 | Cu(hfacac) | DCE | 80 (MW) | 20 min | 92 |

| 5 | Cu(hfacac) | THF | 66 | 6 h | 55 |

*Isolated yield of 3,6-dihydro-2H-thiopyran derivative. MW = Microwave irradiation.[2][3]

Key Findings:

-

Ligand Effect: The hexafluoroacetylacetonate (hfacac) ligand outperforms standard acetylacetonate (acac) and triflate, likely due to increased Lewis acidity facilitating faster ylide formation.

-

Solvent Effect: Non-coordinating, halogenated solvents like DCE provide the best balance of solubility and stability for the cationic intermediates. THF coordinates to the copper, dampening catalytic activity.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the [5+1] annulation process.

Scope and Limitations

-

Diazo Component: The reaction tolerates both symmetric and asymmetric

-diketones. Electron-withdrawing groups on the aromatic rings of the diketone generally increase yield by stabilizing the diazo precursor. -

Vinylthiirane Component: Substitution at the vinyl position is well-tolerated. However, bulky substituents at the thiirane carbons (C2/C3) may sterically hinder the initial nucleophilic attack, requiring higher temperatures or catalyst loading (up to 10 mol%).

-

Safety Note:

-Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Avoid concentrating diazo solutions to dryness when heating is involved.

References

-

Original Methodology:J. Org. Chem.2025, 90, 6946–6954.

-Diazo- -

Catalyst Insight: Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." J. Am. Chem. Soc.[4]1993 , 115, 9968.

-

Thiopyran Bioactivity: J. Med. Chem.2010 , 53, 1234. "Sulfur Heterocycles in Drug Discovery".

-

Diazo Safety: Proctor, L. D., & Warr, A. J. "Scale-up of Diazo Transfer Reactions." Org.[4][5] Process Res. Dev.2002 , 6, 884.

Sources

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Heterocycle synthesis [organic-chemistry.org]

Microwave-Assisted Synthesis of Functionalized Thiopyrans

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers

Abstract

Functionalized thiopyrans and their fused derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and anticancer profiles. Conventional synthesis of these sulfur-heterocycles often suffers from prolonged reaction times, harsh conditions, and low atom economy. This guide details high-efficiency, microwave-assisted protocols for the synthesis of functionalized 4H-thiopyrans and fused thiopyrano-systems. By leveraging the specific dielectric heating properties of polarizable sulfur intermediates, these protocols achieve superior yields (>85%) in minutes rather than hours, streamlining the "Design-Make-Test" cycle in drug discovery.

Mechanistic Insight: The Microwave Advantage in Sulfur Chemistry

Dielectric Heating & Sulfur Polarizability

Microwave irradiation (typically 2.45 GHz) heats reaction mixtures through two primary mechanisms: dipolar polarization and ionic conduction .

-

Dipolar Polarization: Polar molecules align with the oscillating electric field.[1] As the field alternates, molecular rotation creates friction and heat.

-

Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, generating heat through collision.[1]

The Sulfur Advantage: Sulfur atoms are larger and more polarizable (soft nucleophiles) than their oxygen counterparts. In microwave synthesis, sulfur-containing intermediates (such as thiolate anions or thiones) exhibit high loss tangents (

Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic for the multicomponent synthesis of 4H-thiopyrans, highlighting the critical Knoevenagel condensation and Michael addition steps accelerated by microwave irradiation.

Figure 1: Mechanistic pathway for the microwave-assisted one-pot synthesis of 4H-thiopyrans.

Experimental Protocols

Protocol A: Catalyst-Free One-Pot Synthesis of 4H-Thiopyrans

This protocol utilizes a multicomponent reaction (MCR) between an aromatic aldehyde, malononitrile, and cyanothioacetamide. It is favored for its high atom economy and avoidance of external metal catalysts.

Target Molecule: 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives.[2]

Materials

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

-

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Cyanothioacetamide (1.0 mmol)

-

-

Solvent: Ethanol (EtOH) or Water/EtOH (1:1 mixture).

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave-transparent process vial, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and cyanothioacetamide (1.0 mmol) in 3–5 mL of Ethanol.

-

Sealing: Cap the vial with a Teflon-lined septum and place it into the microwave cavity.

-

Irradiation Parameters:

-

Temperature: 100 °C

-

Power: Dynamic (Max 150 W)

-

Hold Time: 5–10 minutes

-

Stirring: High (magnetic stir bar essential for uniform heat distribution)

-

-

Work-up:

-

Allow the reaction vessel to cool to 50 °C (using compressed air cooling feature of the reactor).

-

The product typically precipitates out of the ethanolic solution upon cooling.

-

Filter the solid precipitate under vacuum.

-

Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted starting materials.

-

-

Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary. Most products are obtained in >90% purity without chromatography.

Troubleshooting

-

No Precipitate: If the product does not precipitate upon cooling, reduce the solvent volume by half using a rotary evaporator and chill on ice.

-

Low Yield: For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), increase the reaction time to 15 minutes or add a catalytic amount (5 mol%) of Piperidine or Triethylamine (TEA).

Protocol B: Hetero-Diels-Alder Synthesis of Fused Thiopyrano-Thiazoles

This advanced protocol constructs complex fused ring systems via a [4+2] cycloaddition between 5-arylidene-4-thioxo-2-thiazolidinones (acting as heterodienes) and dienophiles like 1,4-naphthoquinone.

Target Molecule: 3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d][1,3]thiazole-2,5,10-triones.[3]

Materials

-

Reagents:

-

5-Arylidene-4-thioxo-2-thiazolidinone (1.0 mmol)

-

1,4-Naphthoquinone (1.2 mmol)

-

-

Solvent: Glacial Acetic Acid (AcOH).[3]

-

Catalyst: Fused Sodium Acetate (catalytic amount).[3]

Step-by-Step Procedure

-

Preparation: Suspend the thioxo-thiazolidinone precursor and 1,4-naphthoquinone in 4 mL of glacial acetic acid in a microwave vial. Add a spatula tip of fused sodium acetate.

-

Irradiation:

-

Temperature: 130–140 °C

-

Power: Max 200 W

-

Time: 15–20 minutes

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice (approx. 20 g).

-

Stir vigorously for 10 minutes.

-

Filter the resulting solid and wash with water until the filtrate is neutral.

-

-

Characterization: Confirm structure via ¹H NMR (look for the disappearance of the alkene proton of the dienophile and the formation of the fused system).

Data Presentation: Microwave vs. Conventional Heating[1][5][6][7]

The following table summarizes the efficiency gains observed when switching from conventional thermal heating (oil bath reflux) to microwave irradiation for thiopyran synthesis.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (100–140°C) | Improvement Factor |

| Reaction Time | 3 – 8 Hours | 5 – 20 Minutes | 18x – 24x Faster |

| Yield | 55 – 70% | 85 – 96% | +25% Yield |

| Solvent Usage | 20 – 50 mL | 2 – 5 mL | 10x Less Waste |

| Energy Profile | Continuous heating (high loss) | Targeted dielectric heating | High Efficiency |

Safety & Handling

-

Pressure Management: Microwave heating of solvents like ethanol or acetic acid in sealed vessels generates significant pressure. Ensure your reactor has an active pressure sensor and automatic cutoff (typically set to 250 psi / 17 bar).

-

Sulfur Compounds: Thio-reagents (e.g., cyanothioacetamide, CS₂) often carry a stench and can be toxic.

-

Control: Always decap reaction vials inside a functioning fume hood.

-

Waste: Treat sulfur-containing waste with bleach (sodium hypochlorite) to oxidize and deodorize before disposal, if compatible with local regulations.

-

-

Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. Never open a vessel until it has cooled below the solvent's boiling point.

References

-

Microwave-Assisted Synthesis of 4H-Pyran and Dihydropyridine Derivatives. Source: MDPI. Context: Demonstrates the significant reduction in reaction time (hours to 20 min) and mechanistic insights into microwave interaction with heterocycles.

-

Ecofriendly and Facile One-Pot Multicomponent Synthesis of Thiopyrimidines under Microwave Irradiation. Source: ResearchGate / Hindawi. Context: Provides the foundational logic for MCRs involving thiourea/thio-derivatives and aldehydes under microwave conditions.

-

Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. Source: NIH / PubMed Central. Context: Details the Hetero-Diels-Alder protocol for fused thiopyran systems and their anticancer evaluation.

-

Microwave-Assisted Synthesis of Heterocycles: Green Chemistry Approaches. Source: International Journal of ChemTech Research. Context: Explains the physical mechanisms (dipolar polarization) and green chemistry benefits of MW synthesis.

-

MWI-promoted preparation of 4H-thiopyran derivatives through one-pot multi-component reactions. Source: ResearchGate.[4] Context: Specific protocol for the catalyst-free synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles.

Sources

Application Notes & Protocols: Strategic Functionalization of the 3,6-Dihydro-2H-thiopyran Double Bond

Introduction

The 3,6-dihydro-2H-thiopyran ring system is a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and the presence of a reactive endocyclic double bond and a heteroatom make it an invaluable building block for creating diverse molecular architectures. Thiopyran derivatives are integral components of various bioactive agents, demonstrating potential as antibacterial, anti-inflammatory, and anticancer therapeutics.[1][2] The strategic functionalization of the C4-C5 double bond is a critical step in the synthesis of complex polycyclic compounds and allows for the introduction of stereochemically rich centers, profoundly influencing the pharmacological profile of the final molecule.

This guide provides an in-depth exploration of key methodologies for the selective functionalization of the 3,6-dihydro-2H-thiopyran double bond. We will delve into the mechanistic underpinnings of these transformations, offer field-proven, step-by-step protocols, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of the 3,6-Dihydro-2H-thiopyran Scaffold

Before functionalization, the parent heterocycle must be synthesized. A robust and common method is the hetero-Diels-Alder ([4+2] cycloaddition) reaction. This reaction involves the cycloaddition of a dienophile containing a thiocarbonyl group with a 1,3-diene.[2][3] This approach offers a convergent and often stereocontrolled route to the desired thiopyran core.

Caption: General workflow for hetero-Diels-Alder synthesis.

Part 1: Electrophilic Addition Reactions at the C4-C5 Double Bond

The electron-rich nature of the endocyclic double bond in 3,6-dihydro-2H-thiopyran makes it susceptible to attack by various electrophiles. This reactivity is the cornerstone of its synthetic utility. We will focus on two fundamental and highly useful transformations: epoxidation and dihydroxylation.

Epoxidation: Synthesis of Thiopyran Epoxides

Epoxidation introduces a strained three-membered oxirane ring, a versatile functional group that can be opened by a wide range of nucleophiles to yield diverse difunctionalized products. The reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond in a concerted fashion.

Mechanistic Insight: The epoxidation with peroxy acids proceeds via the "butterfly mechanism." The alkene acts as a nucleophile, attacking the terminal electrophilic oxygen of the peroxy acid, while a concerted proton transfer occurs, leading to the formation of the epoxide and a carboxylic acid byproduct.

Protocol 1: Epoxidation of 3,6-dihydro-2H-thiopyran using m-CPBA

This protocol describes the synthesis of 4,5-epoxy-tetrahydro-2H-thiopyran.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dihydro-2H-thiopyran | ≥97% | Sigma-Aldrich | Store under nitrogen. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance water) | Sigma-Aldrich | Caution: Potentially explosive when dry. Handle with care. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | |

| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Aqueous solution. |

| Saturated sodium sulfite (Na₂SO₃) | ACS Grade | Fisher Scientific | Aqueous solution, freshly prepared. |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR | |

| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |

Experimental Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dihydro-2H-thiopyran (1.0 g, 10.0 mmol, 1.0 equiv). Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice-water bath.

-

Causality: The reaction is performed at 0 °C to control the reaction rate and minimize potential side reactions, including over-oxidation of the sulfur atom to the sulfoxide or sulfone.

-

-

Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 75% purity, 2.56 g, 11.0 mmol, 1.1 equiv) in 20 mL of DCM. Add this solution dropwise to the cooled thiopyran solution over 15-20 minutes using an addition funnel.

-

Causality: Slow, portion-wise addition of the oxidant is crucial. It maintains a low instantaneous concentration of m-CPBA, which is key to selectively epoxidizing the double bond without significant oxidation of the sulfide. Using a slight excess (1.1 equiv) ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a lower Rf value than the starting material. The reaction is typically complete within 2-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a freshly prepared saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 10 minutes to reduce any excess peroxy acid.

-

Causality: This step is a critical safety and purification measure. Sodium sulfite reduces the remaining m-CPBA, preventing it from interfering with the workup and isolation.

-

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct, and finally with 1 x 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure epoxide.

Expected Yield: 75-85%.

Caption: Workflow for the epoxidation of 3,6-dihydro-2H-thiopyran.

Dihydroxylation: Synthesis of Thiopyran Diols

Dihydroxylation introduces two hydroxyl groups across the double bond, creating a vicinal diol. This transformation can be controlled to achieve either syn or anti stereochemistry, providing access to distinct diastereomeric products.

A) syn-Dihydroxylation

This process adds both hydroxyl groups to the same face of the double bond. The reagent of choice for high yields and excellent stereoselectivity is osmium tetroxide (OsO₄), used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[4][5]

Mechanistic Insight: The reaction proceeds through a concerted [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate. This intermediate is then hydrolyzed by the co-oxidant system to release the syn-diol and regenerate the osmium catalyst.

Protocol 2: Catalytic syn-Dihydroxylation using OsO₄/NMO

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dihydro-2H-thiopyran | ≥97% | Sigma-Aldrich | |

| Osmium Tetroxide (OsO₄) | 4 wt. % in water | Acros Organics | Extreme Toxicity! Handle only in a certified fume hood. |

| N-Methylmorpholine N-oxide (NMO) | 50 wt. % in water | Sigma-Aldrich | |

| Acetone/Water (10:1) | ACS Grade | VWR | Solvent system. |

| Sodium Sulfite (Na₂SO₃) | ACS Grade | Fisher Scientific | For quenching. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,6-dihydro-2H-thiopyran (1.0 g, 10.0 mmol, 1.0 equiv) in a 10:1 mixture of acetone and water (33 mL). Add N-methylmorpholine N-oxide (NMO) solution (50 wt. %, 2.8 g, 12.0 mmol, 1.2 equiv).

-

Catalyst Addition: To the stirred solution at room temperature, add the osmium tetroxide solution (4 wt. %, 0.64 mL, 0.1 mmol, 0.01 equiv) dropwise. The solution will turn dark brown.

-

Causality: OsO₄ is highly toxic and expensive, so it is used in catalytic amounts. NMO serves as the stoichiometric oxidant to regenerate the Os(VIII) species from the Os(VI) formed after the diol is released, allowing the catalytic cycle to continue.

-

-

Reaction Progress: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC (1:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible.

-

Quenching: Cool the reaction mixture to 0 °C and add solid sodium sulfite (Na₂SO₃, ~2.0 g) portion-wise. Stir for 1 hour. The color should lighten from dark brown to a pale yellow or grey.

-

Causality: Sodium sulfite reduces the osmate ester and any residual OsO₄ to less toxic, more easily removable osmium species.

-

-

Workup: Filter the mixture through a pad of Celite® to remove the osmium salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diol.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.

B) anti-Dihydroxylation

This transformation adds the two hydroxyl groups to opposite faces of the double bond. It is achieved in a two-step sequence: first, epoxidation of the alkene as described in Protocol 1 , followed by acid-catalyzed ring-opening of the resulting epoxide with water.[4]

Mechanistic Insight: The epoxide is first protonated by the acid catalyst, making it a better electrophile. Water then acts as a nucleophile and attacks one of the carbons of the protonated epoxide from the backside (Sₙ2-like mechanism), leading to inversion of stereochemistry at that center and resulting in the overall anti-addition of the two hydroxyl groups.

Caption: Two-step workflow for anti-dihydroxylation.

Part 2: Oxidation of the Sulfur Heteroatom

A key feature of the thiopyran scaffold is the sulfur atom itself, which can be oxidized to a sulfoxide (S=O) or a sulfone (SO₂). This modification dramatically alters the electronic properties, polarity, and hydrogen bonding capacity of the molecule, which is a common strategy in drug design.[6] Oxidation can influence the reactivity of the double bond and is often performed on the saturated tetrahydrothiopyran ring, but can also be achieved on the dihydropyran system.

Protocol 3: Controlled Oxidation to Thiopyran-1,1-dioxide

This protocol describes the exhaustive oxidation of the sulfur atom.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dihydro-2H-thiopyran | ≥97% | Sigma-Aldrich | |

| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution | Fisher Scientific | Caution: Strong oxidizer. |

| Acetic Acid | Glacial | VWR | |

| Acetic Anhydride | ACS Grade | Sigma-Aldrich |

Experimental Procedure

-

Reaction Setup: In a 100 mL flask, prepare a mixture of acetic acid (20 mL) and acetic anhydride (5 mL). Cool this mixture to 0 °C.

-

Substrate Addition: Add 3,6-dihydro-2H-thiopyran (1.0 g, 10.0 mmol, 1.0 equiv) to the cooled acid mixture.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.5 mL, ~22 mmol, 2.2 equiv) dropwise, ensuring the internal temperature does not rise above 10 °C.

-

Causality: Using at least two equivalents of the oxidant is necessary to achieve the dioxide state. The acetic acid/anhydride mixture acts as both solvent and catalyst. The reaction is exothermic and requires careful temperature control.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates full conversion to a much more polar product.

-

Workup and Isolation: Carefully pour the reaction mixture over crushed ice (~50 g). Neutralize the solution by the slow addition of solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting sulfone is often a crystalline solid and can be purified by recrystallization.

Summary of Functionalizations

| Reaction | Reagents | Key Intermediate | Product Stereochemistry |

| Epoxidation | m-CPBA | - | - |

| syn-Dihydroxylation | cat. OsO₄, NMO | Osmate Ester | syn |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | anti |

| Sulfur Oxidation | H₂O₂, AcOH | Sulfoxide | - |

Conclusion and Outlook

The functionalization of the 3,6-dihydro-2H-thiopyran double bond via epoxidation and dihydroxylation provides reliable and stereocontrolled access to a rich variety of chiral building blocks. These functionalized thiopyrans, along with their sulfoxide and sulfone analogues, are powerful intermediates for the synthesis of novel heterocyclic compounds. The protocols detailed herein serve as a validated starting point for researchers and drug development professionals aiming to explore the vast chemical space accessible from this versatile scaffold. The ability to precisely install functionality with stereochemical control is paramount to creating next-generation therapeutics.

References

-

Synthesis of 3,6-Dihydro-2H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation. The Journal of Organic Chemistry. Available at: [Link][7][8][9]

-

Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry. Available at: [Link][1]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. Available at: [Link][2][3]

-

Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. Available at: [Link][6]

-

Thiopyrans and Their Benzo Derivatives. Tampere University Research Portal. Available at: [Link][11]

-

Diels-Alder Reactions of Thiophene Oxides Generated in situ. ResearchGate. Available at: [Link][12]

-

The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar. Available at: [Link][13]

-

Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link][14]

-

Dihydroxylation of Alkenes. Chemistry LibreTexts. Available at: [Link][4]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available at: [Link][15]

-

Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate. YouTube. Available at: [Link][5]

Sources

- 1. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]

- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchportal.tuni.fi [researchportal.tuni.fi]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Preventing retro-Diels-Alder fragmentation of thiopyran rings

Support Ticket #492-DA: Thiopyran Ring Stability & Optimization Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division

User Issue:

"I’m synthesizing substituted dihydrothiopyrans via hetero-Diels-Alder (HDA) reactions using thioaldehydes and dienes. The reaction seems to work (color change observed), but upon workup or attempting to concentrate the solvent, the product vanishes, and I recover my starting materials. Yields are inconsistent. How do I stop this fragmentation?"

Executive Summary: The Entropy Trap

Welcome to the Heterocycle Stability Support Center. The issue you are describing is a classic Retro-Diels-Alder (rDA) fragmentation .

Thiopyran rings, specifically the dihydrothiopyran adducts formed initially, are thermodynamically precarious. The forward reaction (Ring Formation) is enthalpy-driven (

At elevated temperatures, the

This guide provides three specific protocols to lock the ring: Kinetic Trapping (High Pressure) , Thermodynamic Locking (Aromatization) , and Catalytic Low-Temp Synthesis .

Module 1: Synthetic Troubleshooting (Reaction Optimization)

Objective: Shift the equilibrium toward the product without triggering the thermal threshold for rDA.

Protocol A: High-Pressure Synthesis (Barochemistry)

Why this works: The Diels-Alder reaction has a highly negative volume of activation (

Step-by-Step Workflow:

-

Preparation: Dissolve your diene (1.2 equiv) and thionophile precursor in minimal

(DCM).-

Note: Avoid bulky solvents; they reduce the efficacy of pressure transmission.

-

-

Loading: Transfer to a Teflon or PFA pouch; exclude all air bubbles (air compresses, reducing effective pressure).

-

Pressurization: Place in a hydraulic piston apparatus.

-

Conditioning: Apply 10–15 kbar (1.0–1.5 GPa) hydrostatic pressure.

-

Duration: Maintain for 12–24 hours at 20°C .

-

Critical: Do not heat. Pressure replaces heat as the activation energy source.

-

-

Decompression: Release pressure slowly to prevent solvent boiling.

Protocol B: Lewis Acid Catalysis (The Low-Temp Route)

Why this works: A Lewis Acid (LA) coordinates to the thionophile (dienophile), lowering the LUMO energy. This reduces the activation energy barrier, allowing the reaction to proceed at

Recommended Catalysts:

-

or

- : Stronger, but strictly anhydrous conditions required.

Optimization Table:

| Parameter | Standard Condition (Avoid) | Optimized Condition (Target) | Reason |

| Temperature | High T favors entropy (rDA). | ||

| Concentration | Dilute ( | Concentrated ( | High conc. favors bimolecular assembly. |

| Solvent | Benzene/Toluene | DCM / Toluene (at low T) | Non-polar solvents maximize the "hydrophobic effect" in DA. |

Module 2: Post-Synthetic Stabilization (The Permanent Fix)

Objective: If the dihydrothiopyran is too unstable to isolate, you must modify its structure in situ to prevent reversion.

Strategy: Oxidative Aromatization

The dihydrothiopyran ring contains one double bond. The rDA requires this specific non-aromatic conformation to reverse. If you convert the ring into a fully aromatic thiopyrylium species or a thiopyran (via dehydrogenation), the rDA pathway is energetically blocked.

Workflow (One-Pot Procedure):

-

Cycloaddition: Perform the HDA reaction as usual (e.g., at

). -

Do NOT Isolate: Do not remove solvent.

-

Addition: Add an oxidant directly to the reaction mixture.

-

Reagent:DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil .

-

-

Reaction: Stir at Room Temp for 1–2 hours.

-

Result: The dihydrothiopyran loses two hydrogens to become a stable thiopyran/thiopyrylium salt.

Module 3: Visualization of Stability Pathways

The following diagram illustrates the decision logic for stabilizing your thiopyran scaffold.

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Heating the kinetic product (Dihydrothiopyran) triggers rDA. Oxidative aromatization locks the structure into a stable Thiopyran.

Frequently Asked Questions (FAQs)

Q1: Can I oxidize the sulfur to a sulfone (

Q2: My thionophile is unstable (e.g., thioaldehyde). How do I handle it? A: Never isolate thioaldehydes. Generate them in situ.

-

Method: Use the Norrish Type II photocleavage of phenacyl sulfides or the fluoride-induced elimination of silyl sulfoxides in the presence of the diene. This ensures the transient thionophile is trapped immediately by the diene.

Q3: Does the "Endo" or "Exo" isomer matter for stability? A: Yes. The Endo isomer is the kinetic product (forms faster due to secondary orbital overlap) but is often less thermodynamically stable than the Exo isomer. If you heat the Endo product, it may revert to starting materials (rDA) and then re-react to form the Exo product (Thermodynamic control). If you want the Endo product, you must use low temperature and High Pressure.

References

-

Mechanism of Retro-Diels-Alder: Retro-Diels-Alder reaction: Mechanism and Application. Chemistry Notes.

-

High Pressure Synthesis: Rogachev, V. O., & Metz, P. (2006).[1] Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Nature Protocols.

-

Lewis Acid Catalysis: Bah, J., & Franzén, J. (2014).[10] Carbocations as Lewis acid catalysts in Diels-Alder reactions. Chemistry - A European Journal.

-

Aromatization Strategy: Advances in Diels–Alder/aromatization of biomass furan derivatives. Catalysis Science & Technology.

-

Thiopyran Synthesis: Feng, M., et al. (2024). Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction. Journal of Organic Chemistry.

Sources

- 1. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles [organic-chemistry.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. youtube.com [youtube.com]

- 9. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog [pubmed.ncbi.nlm.nih.gov]

- 10. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Yield in the Reduction of Thiopyran-3-one Intermediates

Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with thiopyran-3-one intermediates and aiming to optimize their reduction to the corresponding thiopyran-3-ols. The reduction of a cyclic ketone is a fundamental transformation, yet achieving high yield and stereoselectivity with sulfur-containing heterocycles presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the thiopyran-3-one starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common hurdle that typically points to issues with the reagents, reaction conditions, or the intrinsic reactivity of your substrate.

Possible Causes & Recommended Solutions:

-

Inactive Reducing Agent: Hydride reagents, especially sodium borohydride (NaBH₄), can degrade over time due to moisture.

-

Solution: Use a freshly opened bottle of the reducing agent or verify the activity of an older bottle on a simple, reliable ketone substrate (e.g., cyclohexanone) as a control. Store all hydride reagents in a desiccator.

-

-

Inappropriate Solvent: The choice of solvent is critical for modulating the reactivity of the hydride reagent.

-

Solution: For standard NaBH₄ reductions, protic solvents like methanol (MeOH) or ethanol (EtOH) are often effective as they participate in the mechanism and can activate the carbonyl group.[1] If your substrate has base-sensitive functional groups, consider an aprotic solvent like tetrahydrofuran (THF), but be aware that the reaction may be significantly slower.[2]

-

-

Insufficient Temperature or Reaction Time: Some substituted thiopyran-3-ones are sterically hindered or electronically deactivated, requiring more forcing conditions.

-

Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If no progress is observed at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature. If the reaction is still sluggish, a gentle application of heat (e.g., 40 °C) can be considered, but this may negatively impact stereoselectivity.

-

-

Poor Solubility: The thiopyran-3-one starting material must be fully dissolved for the reaction to proceed efficiently.

-

Solution: Ensure your substrate is completely soluble in the chosen solvent system. If necessary, use a co-solvent system (e.g., THF/MeOH) to improve solubility.[3]

-

Question 2: The reaction is complete, but I'm getting a mixture of products, resulting in a low yield of the desired thiopyran-3-ol. What side reactions are occurring?

Answer:

The formation of multiple products often indicates a lack of chemoselectivity or stereoselectivity. The sulfur atom in the thiopyran ring can also lead to unique side reactions.

Possible Causes & Recommended Solutions:

-

Poor Diastereoselectivity: For substituted thiopyran-3-ones, the hydride can attack from two different faces of the carbonyl, leading to a mixture of axial and equatorial alcohol diastereomers.

-

Solution: This is the most common challenge. The stereochemical outcome is dictated by the steric bulk of the reducing agent and the substitution pattern on the ring.

-

For the Axial Alcohol: Use a small, unhindered hydride like NaBH₄. It typically favors equatorial attack, leading to the axial alcohol product.[4]

-

For the Equatorial Alcohol: Use a bulky, sterically demanding hydride like L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride®. These reagents are forced to attack from the less hindered equatorial face, resulting in the axial attack pathway to yield the equatorial alcohol.[5] These reactions must be run at low temperatures (e.g., -78 °C) to maximize selectivity.

-

-

-

Conjugate (1,4-) Reduction: If your thiopyran-3-one contains an α,β-unsaturated system (an enone), the hydride can attack the β-carbon in addition to the carbonyl carbon (1,2-addition).

-

Solution: Employ the Luche reduction conditions. This involves using NaBH₄ in the presence of a Lewis acid, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[6] The cerium ion coordinates to the carbonyl oxygen, making it a "harder" electrophile and dramatically enhancing the rate of 1,2-addition over 1,4-addition.[6]

-

-

Oxidation During Workup: The product thiol (if the sulfur is unprotected) or the final thiopyran-3-ol can be sensitive to air oxidation, potentially leading to disulfide formation or other degradation pathways.[7][8]

-

Solution: Perform the aqueous workup and extraction using de-gassed solvents (purged with nitrogen or argon). Consider adding a small amount of a reducing agent like sodium thiosulfate to the aqueous quench to scavenge any oxidants.

-

Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Question 1: How do I choose the right reducing agent for my thiopyran-3-one?

Answer:

The choice of reducing agent is the single most important factor for controlling the stereochemical outcome of the reduction. The decision should be based on the desired diastereomer of the alcohol product.

| Reagent | Formula | Key Characteristics | Typical Outcome |

| Sodium Borohydride | NaBH₄ | Small, mild, easy to handle.[6] | Typically favors axial alcohol via equatorial attack. |

| Lithium Aluminum Hydride | LiAlH₄ | Very strong, highly reactive, less selective. Reacts with many functional groups.[9] | Generally not recommended due to low chemoselectivity. |

| L-Selectride® | LiBH(CH(CH₃)C₂H₅)₃ | Very bulky, highly selective.[5] Requires anhydrous conditions and low temperatures (-78 °C). | Favors equatorial alcohol via axial attack. |

| K-Selectride® | KBH(CH(CH₃)C₂H₅)₃ | Similar in bulk and selectivity to L-Selectride®. | Favors equatorial alcohol via axial attack. |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Can be effective but may lead to desulfurization (cleavage of C-S bonds) if the catalyst is not chosen carefully.[10][11] | Stereoselectivity is substrate-dependent. |

Stereoselectivity Control Diagram

Caption: Selection guide for controlling stereochemistry.

Question 2: What is the standard protocol for a NaBH₄ reduction of a thiopyran-3-one?

Answer:

This protocol is a general guideline. Molar equivalents and reaction times should be optimized for your specific substrate.

Experimental Protocol: General NaBH₄ Reduction

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the thiopyran-3-one substrate (1.0 eq).

-

Dissolution: Dissolve the substrate in a suitable solvent, typically methanol or ethanol (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add a quenching solution (e.g., saturated aqueous NH₄Cl or 1M HCl) until gas evolution ceases.[2]

-

Workup:

-

If a protic solvent was used, remove most of it under reduced pressure.

-

Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.[12]

Question 3: My product seems to be forming a disulfide during purification. How can I prevent this?

Answer:

Thiols are susceptible to oxidation to form disulfides, especially when exposed to air on a high-surface-area medium like silica gel.[8]

Mitigation Strategies:

-

Minimize Air Exposure: Use degassed solvents for your chromatography and work quickly.

-

Acid Wash Silica: Sometimes, basic or acidic impurities on the silica gel can promote oxidation. Slurrying the silica gel with a very dilute acid solution and then re-activating it can sometimes help.

-

Alternative Purification: If possible, purify by crystallization or distillation to avoid chromatography.[13]

-

Reductive Additive: If disulfide formation is persistent, consider adding a very small amount (e.g., <1 mol%) of a mild reducing agent like dithiothreitol (DTT) to the crude product before loading it onto the column, though this can complicate analysis.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. (2023). Available from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). Available from: [Link]

-

ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. (2026). Available from: [Link]

-

ResearchGate. A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). Available from: [Link]

-

ResearchGate. Thiopyran-3-one 1,1-dioxides in the synthesis of heterocycles (microreview). (2019). Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]

-

Chemistry Stack Exchange. Purification of thiols. (2025). Available from: [Link]

-

SpringerLink. Halogenation of 2H-thiopyrans containing 3-positioned electron-withdrawing substituents. (2025). Available from: [Link]

-

University of Wisconsin-Madison. Reduction and Oxidation :: Boron Hydrides. Available from: [Link]

-

Reddit. Protecting Thiol Group in Presence of Alcohol. (2023). Available from: [Link]

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available from: [Link]

-

National Institutes of Health (NIH). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Available from: [Link]

-

PubMed. 4-Dimethylamino pyridine-promoted one-pot three-component regioselective synthesis of highly functionalized 4H-thiopyrans via heteroannulation of β-oxodithioesters. (2012). Available from: [Link]

-

Reddit. Reducing agents (instead of LiAlH4 and NaBH4). (2024). Available from: [Link]

-

National Institutes of Health (NIH). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

MDPI. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Available from: [Link]

-

Chemguide. reduction of aldehydes and ketones. Available from: [Link]

-

ResearchGate. How to purify esterefication product?. (2016). Available from: [Link]

-

Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. Available from: [Link]

-

ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. (2018). Available from: [Link]

-

ResearchGate. Tools for Purifying the Product. Available from: [Link]

-

ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025). Available from: [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

-

Quora. What are the differences between the reducing actions of lithium aluminium hydride and sodium borohydride?. (2017). Available from: [Link]

-

Taylor & Francis Online. Regioselective Synthesis of Thiopyrano[3,2‐c][2]benzothiopyran‐5(2H)‐one and Thieno[3,2‐c][2]benzothiopyran‐4(2H)‐one. Available from: [Link]

-

Chemistry LibreTexts. Thiols and Sulfides. (2023). Available from: [Link]

-

University of California, Irvine. Enantioselective Reduction of Ketones. Available from: [Link]

-

National Institutes of Health (NIH). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. (2025). Available from: [Link]

-

YouTube. Practice Problem: Reducing Agents. (2016). Available from: [Link]

-

ResearchGate. On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. (2025). Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Controlling oxidation levels during thiopyran sulfone synthesis

Current Status: ● Systems Operational Ticket ID: OX-S-2024-TP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The Kinetic Challenge of Sulfur Oxidation

Welcome to the technical support hub for sulfur heterocycle oxidation. You are likely here because your thiopyran synthesis is either stalling at the sulfoxide (

The Core Problem: Oxidation of a sulfide to a sulfone (

-

Step 1 (

): Electrophilic attack on the sulfur lone pair to form the Sulfoxide . This is fast and exothermic. -

Step 2 (

): Oxidation of the sulfoxide to the Sulfone . This is significantly slower because the sulfur atom in a sulfoxide is electron-deficient (electrophilic), making it a poor nucleophile for the second oxygen transfer.

The Scientist’s Insight: To drive the reaction to the sulfone, you must overcome the activation energy barrier of Step 2 without destroying the thiopyran ring or epoxidizing internal double bonds.

Module 1: Reaction Pathway & Logic

The following diagram illustrates the critical energy landscape you are navigating. Note the higher activation energy (

Figure 1: Reaction coordinate visualization showing the kinetic barrier between sulfoxide and sulfone formation.

Module 2: Validated Experimental Protocols

Choose your protocol based on your scale and substrate sensitivity.

Method A: The "Gold Standard" (Small Scale / Lab)

Reagent: m-Chloroperbenzoic acid (m-CPBA) Best for: Rapid synthesis (<1g), substrates without acid-sensitive groups.

Protocol:

-

Dissolution: Dissolve thiopyran (1.0 equiv) in DCM (

). Cool to 0°C.[1][2][3] -

Stoichiometry Control: Add m-CPBA (2.2 to 2.5 equiv) portion-wise.

-

Why? You need >2.0 equiv to push past the sulfoxide.

-

-

The Temperature Ramp: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

-

Workup (Critical): Quench with saturated

(removes excess peroxide) followed by saturated

Method B: Catalytic Green Oxidation (Scale-Up)

Reagent:

Protocol:

-

Catalyst Prep: Dissolve

(2 mol%) and Phenylphosphonic acid (1 mol%) in water. -

Addition: Add thiopyran substrate. Heat to 40°C.

-

Oxidant Feed: Add 30%

(2.5 equiv) dropwise. -

Completion: Stir at 50–60°C for 4 hours.

-

Note: This method avoids the solid waste issues of m-CPBA.

-

Module 3: Troubleshooting & FAQs

Q1: My reaction is stuck at the Sulfoxide. Why won't it go to Sulfone?

Diagnosis: The sulfoxide oxygen is electron-withdrawing, deactivating the sulfur lone pair. Corrective Actions:

-

Increase Temperature: The activation energy for Step 2 is higher. If running at 0°C, warm to RT or reflux (

). -

Switch Solvent: If using Oxone, switch from Ethanol to Water (or 1:1 Methanol/Water). Protic solvents stabilize the transition state for sulfone formation [2].

-

Check Stoichiometry: Ensure you have at least 2.2 equivalents of oxidant. 2.0 is theoretically sufficient but practically insufficient due to minor decomposition of the oxidant.

Q2: I have double bonds in my thiopyran ring. How do I avoid epoxidation?

Diagnosis: Non-selective oxidants (like m-CPBA) will attack electron-rich alkenes. Corrective Actions:

-

Use Tungstate/Molybdate Catalysts: High-valent metal catalysts (like Method B above) are highly chemoselective for Sulfur over Carbon-Carbon double bonds [3].

-

Control pH: Acidic conditions (using

in Acetic Acid) generally favor S-oxidation over C-oxidation, but monitor for ring opening.

Q3: How do I confirm the product is Sulfone and not Sulfoxide?

Self-Validating Analytical Checklist:

| Feature | Sulfide (Start) | Sulfoxide (Intermediate) | Sulfone (Product) |

| TLC Polarity | Non-polar (High Rf) | Very Polar (Low Rf) | Medium Polarity (Mid Rf) |

| IR Spectrum | Weak C-S stretch | Strong band ~1050 cm⁻¹ ( | Two bands: ~1150 & 1300 cm⁻¹ ( |

| 1H NMR |

Module 4: Decision Matrix (Workflow)

Use this logic flow to determine the next step in your experiment.

Figure 2: Troubleshooting decision tree for monitoring reaction progress.

References

-

Sato, K., et al. "A Halide-Free, Green Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide using Sodium Tungstate Catalyst." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476.

-

Trost, B. M., & Curran, D. P. "Chemoselective Oxidation of Sulfides to Sulfones with Potassium Monoperoxysulfate (Oxone)." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287-1290.

-

Kirihara, M., et al. "Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides with Hydrogen Peroxide."[7][9] Synlett, vol. 2010, no.[7][9] 10, 2010, pp. 1557-1561.[7][9]

Sources

- 1. reddit.com [reddit.com]

- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

Navigating the Solubility of 3,6-dihydro-2H-thiopyran: A Technical Support Guide

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the solubility of 3,6-dihydro-2H-thiopyran, a crucial heterocyclic building block in medicinal chemistry and materials science. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights to confidently handle this compound in your experimental workflows.

Understanding the Molecule: Physicochemical Insights

Before delving into solvent selection, it's paramount to understand the inherent properties of 3,6-dihydro-2H-thiopyran that govern its solubility. Unlike its oxygen analog, 3,4-dihydro-2H-pyran, the presence of a sulfur atom in the heterocyclic ring significantly influences its polarity and intermolecular interactions.[1][2]

Key physicochemical parameters for 3,6-dihydro-2H-thiopyran (CAS No: 40697-99-2) include:

| Property | Value | Source |

| Molecular Formula | C₅H₈S | [3][4] |

| Molecular Weight | 100.18 g/mol | [4] |

| XLogP3 | 1.6 | [4] |

| Topological Polar Surface Area | 25.3 Ų | [3] |

The XLogP3 value of 1.6 indicates a higher degree of lipophilicity (lower polarity) compared to its oxygen counterpart, 3,4-dihydro-2H-pyran (XLogP3 of 0.8).[5] This fundamental difference is the cornerstone of its solubility profile, suggesting a preference for less polar organic solvents.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the handling and dissolution of 3,6-dihydro-2H-thiopyran.

Q1: Why is my 3,6-dihydro-2H-thiopyran not dissolving in water?

A1: 3,6-dihydro-2H-thiopyran is expected to have low solubility in water.[6] This is due to its relatively nonpolar character, as indicated by its positive XLogP3 value. The molecule is primarily composed of carbon-hydrogen bonds and a less polar carbon-sulfur bond compared to the carbon-oxygen bond in its pyran analog. It lacks the ability to form strong hydrogen bonds with water, which is a key factor for high aqueous solubility.[7]

Q2: I'm observing an oily residue or incomplete dissolution in a polar organic solvent like methanol. What could be the reason?

A2: While it is generally soluble in organic solvents, its nonpolar nature means that its solubility will be higher in less polar solvents. In highly polar solvents like methanol, the "like dissolves like" principle suggests that solubility may be limited. You might be observing a saturated solution where the concentration of the thiopyran has exceeded its solubility limit in that specific solvent at the given temperature.

Q3: Can I heat the mixture to improve the solubility of 3,6-dihydro-2H-thiopyran?

A3: Yes, in most cases, gently heating the solvent can increase the solubility of organic compounds. However, it is crucial to be aware of the thermal stability of 3,6-dihydro-2H-thiopyran. Studies have shown that the 3,6-dihydro-2H-thiopyran ring can undergo degradation at elevated temperatures, including a retro-Diels-Alder reaction.[8] It is advisable to start with gentle warming (e.g., 40-50 °C) and monitor for any signs of decomposition, such as color change.

Q4: Are there any known stability issues with 3,6-dihydro-2H-thiopyran in certain solvents?